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Compound of Interest

Compound Name:
5-Chloro-2,3-

dimethoxyisonicotinaldehyde

CAS No.: 1305324-66-6

Cat. No.: B1428175

Get Quote

Application Note: 5-Chloro-2,3-dimethoxyisonicotinaldehyde as a Strategic Intermediate in

Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Value
5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS: Referenced as analog to 3,5-dimethoxy-

phenyl systems) is a high-value heterocyclic building block designed for the synthesis of

"privileged scaffolds" in targeted oncology therapies.

Its structural uniqueness lies in the 2,3-dimethoxy-pyridine core, which serves as a bioisostere

for the 3,5-dimethoxyphenyl moiety found in blockbuster FGFR inhibitors (e.g., Erdafitinib,

Pemigatinib). The pyridine nitrogen improves aqueous solubility and metabolic stability

(reducing CYP450 liability) compared to its carbocyclic counterparts, while the C4-aldehyde

and C5-chlorine handles allow for orthogonal functionalization.

Key Applications:
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FGFR/VEGFR Kinase Inhibitors: Construction of the ATP-binding hinge region or the solvent-

exposed tail.

Fragment-Based Drug Discovery (FBDD): Rapid generation of libraries via reductive

amination (C4) and Suzuki coupling (C5).

Heterocyclic Fusions: Precursor for pyrido[4,3-d]pyrimidines and naphthyridines.

Part 2: Chemical Profile & Reactivity Analysis
Property Specification

IUPAC Name 5-Chloro-2,3-dimethoxypyridine-4-carbaldehyde

Molecular Formula C₈H₈ClNO₃

Molecular Weight 201.61 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DCM, THF, DMSO; Sparingly soluble

in water

Key Functionality

C4-Aldehyde: Highly reactive electrophile (no

enolization blocking).C5-Chloride: Activated for

Pd-catalyzed coupling (sterically crowded but

electronically accessible).C2,3-Methoxy:

Electron-donating; increases electron density of

the pyridine ring.[1]

Reactivity Logic (The "Why")
The Aldehyde (C4): Positioned between the electron-withdrawing pyridine nitrogen and the

steric bulk of the C3-methoxy and C5-chloro groups. This makes it highly susceptible to

nucleophilic attack (amines) but resistant to self-condensation, making it ideal for reductive

amination.

The Chloride (C5): While aryl chlorides are typically sluggish, the electron-deficient nature of

the pyridine ring (despite the methoxy groups) activates this position for oxidative addition

with Palladium(0), facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.
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Part 3: Critical Application Pathways (Visualized)
The following diagram illustrates the two primary workflows for this intermediate: Route A

(Linker First) and Route B (Core First).

Reaction Conditions

5-Chloro-2,3-dimethoxy-
isonicotinaldehyde

Reductive Amination
(R-NH2, STAB)Route A (Linker Installation)

Knoevenagel Condensation
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Intermediate A:
Secondary Amine

Suzuki Coupling
(Ar-B(OH)2, Pd-Cat)

Target Kinase Inhibitor
(FGFR/VEGFR Scaffold)

Intermediate B:
Acrylonitrile Derivative

Cyclization
(Hydrazine/Amidine)

STAB: Sodium Triacetoxyborohydride

Click to download full resolution via product page

Caption: Dual-pathway strategy for elaborating the 5-chloro-2,3-
dimethoxyisonicotinaldehyde scaffold into complex pharmaceutical actives.

Part 4: Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of the
"Hinge Binder")
Context: This reaction installs the solubilizing amine tail often required for drug bioavailability.

Reagents:

Substrate: 5-Chloro-2,3-dimethoxyisonicotinaldehyde (1.0 eq)

Amine: N-Isopropyl-1,2-ethanediamine (1.1 eq) (Mimicking Erdafitinib side chain)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Additive: Acetic Acid (1.0 eq) – Critical for imine formation kinetics.
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Step-by-Step Methodology:

Imine Formation: In a dry reactor under N₂, dissolve the aldehyde in DCE (0.1 M

concentration). Add the amine and acetic acid. Stir at Room Temperature (RT) for 1–2 hours.

Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should disappear, replaced by the

imine mass.

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. (Caution: Mild

exotherm).

Reaction: Allow to warm to RT and stir for 4–12 hours.

Quench: Quench with saturated aqueous NaHCO₃ (pH ~8).

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄ and

concentrate.

Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).

Expert Insight: The 3-methoxy group provides steric hindrance. Using STAB (a mild reductant)

prevents over-reduction or dechlorination of the C5-position.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-
Arylation)
Context: This step connects the pyridine core to the main aromatic scaffold.

Reagents:

Substrate: 5-Chloro-intermediate (from Protocol A) (1.0 eq)

Boronic Acid: 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G3 (0.02 eq)

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq)
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Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

Degassing: Charge the substrate, boronic ester, and base into the reactor. Evacuate and

backfill with Argon (3 cycles).

Solvation: Add degassed Dioxane/Water mixture.

Catalyst Addition: Add the Pd-catalyst quickly under a counter-flow of Argon.

Heating: Heat to 90–100°C for 4–16 hours.

Troubleshooting: If conversion is slow, the electron-rich nature of the dimethoxy groups

may be deactivating the ring. Switch to a more electron-rich ligand like XPhos or RuPhos

to facilitate the oxidative addition into the C-Cl bond.

Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

Scavenging: Use a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to remove residual

Palladium to <10 ppm levels suitable for pharma intermediates.

Part 5: Troubleshooting & Optimization Guide
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Issue Root Cause Corrective Action

Low Yield in Reductive

Amination

Steric hindrance from C3-OMe

blocks amine attack.

Increase temperature to 40°C

during imine formation; Use

Ti(OiPr)₄ as a Lewis acid

promoter.

Dechlorination (Byproduct)

Pd-catalyzed

hydrodehalogenation during

coupling.

Switch base from carbonates

to K₃PO₄; Reduce reaction

time; Ensure strict O₂-free

conditions.

Aldehyde Oxidation Air sensitivity of the aldehyde.

Store compound under

Nitrogen at -20°C. Re-purify

via bisulfite adduct if degraded.

Poor Solubility
Planar stacking of the

dimethoxy-pyridine ring.

Use co-solvents like TFE

(Trifluoroethanol) or warm

DMF for initial dissolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. sfdchem.com [sfdchem.com]

2. Synthesis of monoalkyl-substituted diamines and their condensation products with 4,7-
dichloroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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